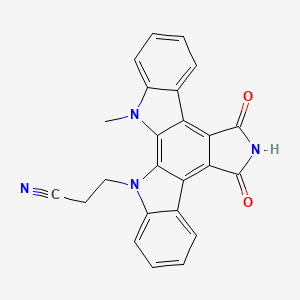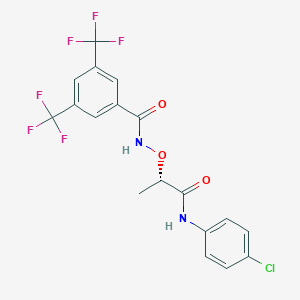
4-Hydroxy Atorvastatin-d5 Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Atorvastatin-d5 Disodium Salt is a deuterated form of 4-Hydroxy Atorvastatin, a metabolite of Atorvastatin. Atorvastatin is a widely used statin medication that inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Atorvastatin .
Preparation Methods
The synthesis of 4-Hydroxy Atorvastatin-d5 Disodium Salt involves the incorporation of deuterium into the 4-Hydroxy Atorvastatin molecule. This process typically includes:
Deuterium Exchange Reactions: Deuterium atoms are introduced into the molecule through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium.
Catalytic Hydrogenation: This method involves the use of deuterium gas and a catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium.
Industrial Production: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity
Chemical Reactions Analysis
4-Hydroxy Atorvastatin-d5 Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its parent form, Atorvastatin. Reducing agents like sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. This is often achieved using reagents like halogens or alkylating agents.
Major Products: The primary products formed from these reactions include various deuterated metabolites and derivatives of Atorvastatin
Scientific Research Applications
4-Hydroxy Atorvastatin-d5 Disodium Salt is extensively used in scientific research, including:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of Atorvastatin in the body.
Metabolic Profiling: Researchers use the deuterated form to trace metabolic pathways and identify metabolites.
Drug Development: It helps in understanding the drug’s behavior in the body, aiding in the development of more effective and safer medications.
Biological Research: The compound is used to study the effects of Atorvastatin on various biological processes, including cholesterol biosynthesis and cardiovascular health
Mechanism of Action
4-Hydroxy Atorvastatin-d5 Disodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein and very-low-density lipoprotein in the blood. This mechanism is similar to that of Atorvastatin, but the deuterated form allows for more precise pharmacokinetic studies .
Comparison with Similar Compounds
4-Hydroxy Atorvastatin-d5 Disodium Salt is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Hydroxy Atorvastatin: Another metabolite of Atorvastatin, which also inhibits hydroxymethylglutaryl-coenzyme A reductase.
4-Hydroxy Atorvastatin: The non-deuterated form of the compound, used in similar pharmacokinetic and metabolic studies.
Atorvastatin Calcium: The calcium salt form of Atorvastatin, commonly used in clinical settings to lower cholesterol levels .
This compound’s deuterium labeling provides enhanced stability and allows for more accurate tracing in metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C₃₃H₂₈D₅FN₂Na₂O₆ |
|---|---|
Molecular Weight |
623.63 |
Synonyms |
(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid Disodium Salt; BMS 241423-01; PD 142542; p-Hydroxyatorvastatin; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


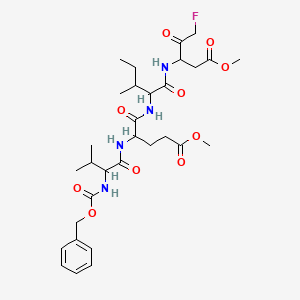
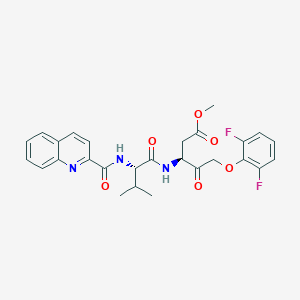

![1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B1150358.png)
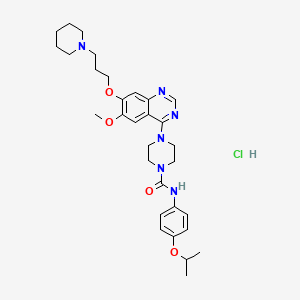


![3-[(4-Oxo-3,4-Dihydroquinazolin-2-Yl)sulfanyl]-N-[trans-4-(5-Phenyl-1,3,4-Oxadiazol-2-Yl)cyclohexyl]propanamide](/img/structure/B1150373.png)
